molecular formula C13H16O2 B13677105 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13677105
M. Wt: 204.26 g/mol
InChI Key: VDGWMKBFTCXGMK-UHFFFAOYSA-N
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Description

5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused pair of benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with naphthalene derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Catalysts and specific reaction conditions (temperature, pressure) are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

Medicine

Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.

Industry

Applications in materials science, such as the development of polymers or other advanced materials.

Mechanism of Action

The mechanism by which 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.

    5-methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the dimethyl groups.

Uniqueness

The presence of both methoxy and dimethyl groups in 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one may confer unique chemical properties, such as increased stability or reactivity, compared to its analogs.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C13H16O2/c1-13(2)10-5-4-6-11(15-3)9(10)7-8-12(13)14/h4-6H,7-8H2,1-3H3

InChI Key

VDGWMKBFTCXGMK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC2=C1C=CC=C2OC)C

Origin of Product

United States

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